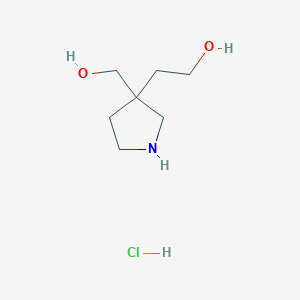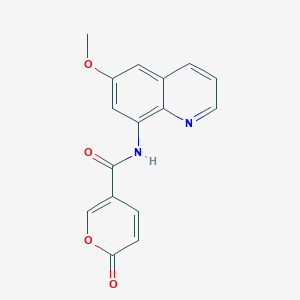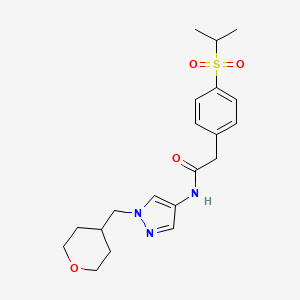![molecular formula C20H16N4O2 B2811345 N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide CAS No. 2034433-57-1](/img/structure/B2811345.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to a benzoisoxazole structure via an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide typically involves multiple steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between pyridine derivatives.
Synthesis of the benzoisoxazole ring: This step often involves cyclization reactions starting from ortho-substituted nitrobenzene derivatives.
Linking the two moieties: The final step involves the formation of the acetamide linkage, which can be done using acylation reactions with appropriate reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetic acid, while reduction could produce N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)ethanol.
科学研究应用
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications include its use as a drug candidate for targeting specific biological pathways.
Industry: It can be utilized in the development of advanced materials with specific electronic or photonic properties.
作用机制
The mechanism by which N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or nucleic acids.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
相似化合物的比较
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)propionamide
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-2-(benzo[d]isoxazol-3-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its bipyridine moiety allows for strong coordination with metal ions, while the benzoisoxazole ring provides stability and potential for functionalization.
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c25-20(12-18-16-3-1-2-4-19(16)26-24-18)23-13-14-5-10-22-17(11-14)15-6-8-21-9-7-15/h1-11H,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZJYZWFBIUCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2811263.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-4-(propan-2-yloxy)benzamide](/img/structure/B2811264.png)
![ETHYL 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2811265.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)
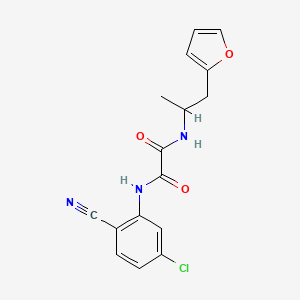
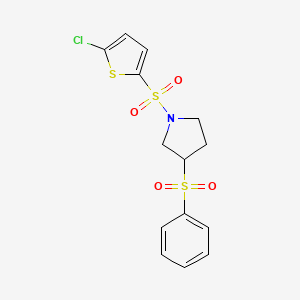
![2-[7-(9H-Fluoren-9-ylmethoxycarbonyl)-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid](/img/structure/B2811278.png)
